molecular formula C19H20N6O3S B2610052 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide CAS No. 1105229-13-7

4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide

Cat. No.: B2610052
CAS No.: 1105229-13-7
M. Wt: 412.47
InChI Key: GHSAWWHFPHVVQU-UHFFFAOYSA-N
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Description

The compound 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide is a complex organic molecule with potential applications in various scientific fields. Its intricate structure incorporates multiple functional groups, indicating a broad range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide generally involves multiple steps, starting with the preparation of individual fragments that are then coupled together. Typical synthetic routes might involve:

  • Synthesis of the dihydropyridinyl fragment: : Utilizing starting materials like ethyl acetoacetate and suitable nitriles.

  • Formation of the triazolyl moiety: : Incorporating 1,2,4-triazole derivatives through cyclization reactions.

  • Thioacetamide linkage: : Introduction of the thioacetamide group via nucleophilic substitution reactions.

  • Final coupling with benzamide: : Completing the synthesis by attaching the benzamide fragment under specific conditions like mild heating and catalytic amounts of base.

Industrial Production Methods

Large-scale production may modify these steps to enhance yield and efficiency. Techniques such as continuous flow synthesis, process optimization, and use of industrial-grade reagents play crucial roles in scaling up the production. Safety and environmental concerns are also addressed in industrial settings.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The presence of the dihydropyridinyl moiety allows for oxidation reactions, potentially forming pyridine derivatives.

  • Reduction: : Reduction reactions can alter the oxo-pyridinyl segment to a more saturated state.

  • Substitution: : The compound is likely to undergo electrophilic and nucleophilic substitution reactions, especially at reactive sites like the triazole or amide nitrogen atoms.

Common Reagents and Conditions Used in These Reactions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution conditions: : Lewis acids or bases such as AlCl3 or NaOH, mild heating, and solvents like dichloromethane or ethanol.

Major Products Formed from These Reactions

  • Oxidation: : Conversion to corresponding pyridine derivatives.

  • Reduction: : Formation of dihydropyridine derivatives.

  • Substitution: : Varied products based on the nucleophile or electrophile involved, often leading to functionalized benzamide derivatives.

Scientific Research Applications

Chemistry

  • Synthesis and functionalization: : Used as a building block in complex molecule synthesis, enabling the exploration of new chemical entities.

Biology

  • Drug development: : Potential bioactive properties make it a candidate for drug discovery programs targeting specific enzymes or receptors.

Medicine

  • Therapeutic applications: : Studied for its potential effects on cellular pathways, making it relevant in treating conditions like cancer or neurodegenerative diseases.

Industry

  • Material science: : Application in designing novel materials with unique properties due to its structural complexity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, likely involving hydrogen bonding, van der Waals forces, and covalent modifications. The detailed pathway includes binding to active sites of enzymes or receptors, thereby altering their activity and triggering downstream biological effects.

Comparison with Similar Compounds

Comparing 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide with similar compounds highlights its uniqueness:

  • Compound A: : Has a similar triazole backbone but lacks the dihydropyridinyl group, resulting in different reactivity and biological activity.

  • Compound B:

  • Compound C: : Features a modified amide linkage, altering its interaction with biological targets and making it suitable for different scientific studies.

Conclusion

This compound stands out due to its multifaceted applications and unique structural attributes. Its synthesis, reactivity, and diverse applications underscore its importance in scientific research and industrial development.

Properties

IUPAC Name

4-[[2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c1-3-25-10-4-5-14(18(25)28)17-22-23-19(24(17)2)29-11-15(26)21-13-8-6-12(7-9-13)16(20)27/h4-10H,3,11H2,1-2H3,(H2,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSAWWHFPHVVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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